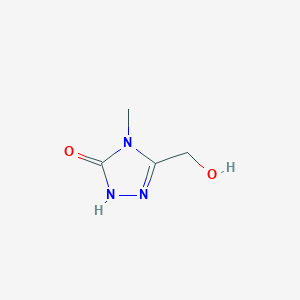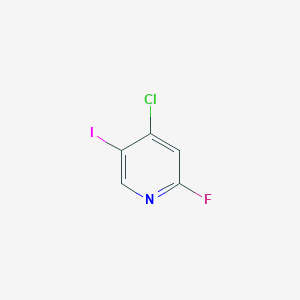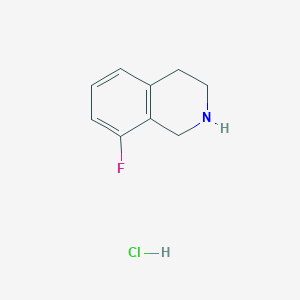![molecular formula C10H9F2NO2 B3026966 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine CAS No. 1196157-40-0](/img/structure/B3026966.png)
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine
描述
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a cyclopropane ring attached to a difluorinated benzodioxole moiety, which enhances its stability and lipophilicity. This compound has garnered attention in medicinal chemistry and agrochemical research due to its potential biological activities and favorable pharmacokinetic profiles .
作用机制
Target of Action
The primary target of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a cAMP/ATP-mediated anion channel expressed in a variety of cell types, including absorptive and secretory epithelial cells. It plays a crucial role in regulating anion flux across the membrane and the activity of other ion channels and proteins .
Mode of Action
This modulation could involve inhibiting transport-associated phosphorylation of glucose, thereby reducing mycelial growth .
Biochemical Pathways
The compound’s interaction with CFTR affects the anion flux across the membrane, which is a critical process in various biochemical pathways . This can influence the activity of other ion channels and proteins, potentially leading to downstream effects on cellular homeostasis .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its modulation of CFTR function . By influencing anion flux and the activity of other ion channels and proteins, the compound could have significant effects on cellular processes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions such as temperature and light exposure can affect the compound’s stability . Additionally, the physiological environment within the body, including pH and the presence of other molecules, can impact the compound’s efficacy and action .
准备方法
The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine involves several stepsThe process typically involves the use of bromination agents and organic base hydrofluoride salts to generate the desired compound . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediate products.
化学反应分析
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the fluorine atoms can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
科学研究应用
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: The compound is being explored as a lead molecule for developing drugs targeting neurological disorders.
Agrochemicals: The compound is being investigated for its potential use as a pesticide or herbicide.
Biological Research: The compound’s unique properties make it a valuable tool in studying various biological pathways and molecular interactions.
相似化合物的比较
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine is unique due to its combination of a cyclopropane ring and a difluorinated benzodioxole moiety. Similar compounds include:
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid: This compound shares the benzodioxole moiety but differs in the functional group attached to the cyclopropane ring.
(2,2-Difluorobenzo[D][1,3]dioxol-5-yl)methanol: This compound has a similar benzodioxole structure but with a hydroxyl group instead of an amine.
(2,2-Difluorobenzo[D][1,3]dioxol-5-yl)boronic acid: This compound features a boronic acid group, making it useful in different chemical reactions and applications.
属性
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c11-10(12)14-7-2-1-6(5-8(7)15-10)9(13)3-4-9/h1-2,5H,3-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXSZRQVDKVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216401 | |
| Record name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-40-0 | |
| Record name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


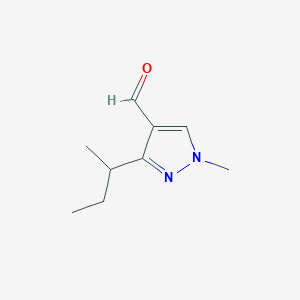
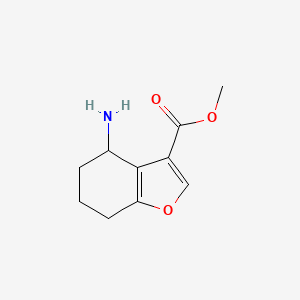
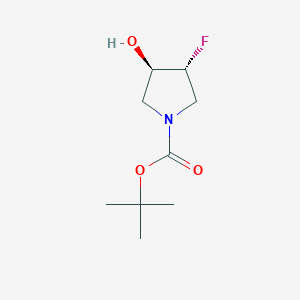
![tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate](/img/structure/B3026887.png)
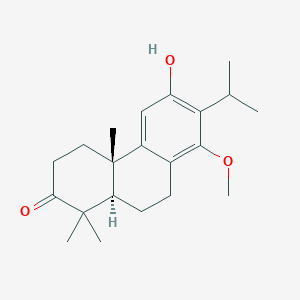

![5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione](/img/structure/B3026893.png)
![[(1R,2S,3S,4R,6S,8S,10S,11R,12R,13S,14S,15R,16R,17S,18R,21S,22S,25S)-4,11,15-triacetyloxy-22-hydroxy-12,16,18,21,22-pentamethyl-5,20,23-trioxo-9,24-dioxaheptacyclo[15.7.1.02,16.03,13.06,12.08,10.021,25]pentacosan-14-yl] acetate](/img/structure/B3026896.png)
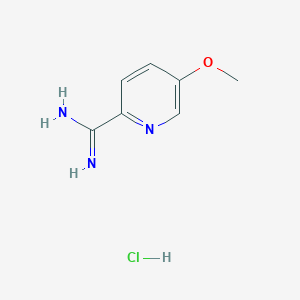
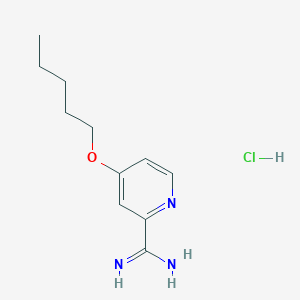
![Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt](/img/structure/B3026901.png)
